molecular formula C9H6Cl2O3 B1434865 Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate CAS No. 1565067-54-0

Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate

Cat. No. B1434865
M. Wt: 233.04 g/mol
InChI Key: OVOKZARCQCGFLX-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Application : This compound is a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. It was designed using the pharmacophore hybridization approach, which is widely used for the design of drug-like small molecules with anticancer properties .
  • Method of Application : The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .
  • Results : The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra. Its anticancer activity was studied in vitro for the title compound .

2. Benzopyran-annulated pyrano[2,3-c]pyrazole derivatives

  • Application : These compounds have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities. Some of these analogs have shown promising human Chk1 kinase growth inhibition .
  • Method of Application : A one-pot method has been described to synthesize these compounds effectively by combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation .
  • Results : The in vitro antiproliferative activity of these compounds was measured and discussed against gram-positive, gram-negative and M. tuberculosis bacteria, fungi, and various representative human solid tumor cell lines, in addition to their ferric reducing antioxidant capability .

3. PHR9001 Pharmaceutical Secondary Standard CRM909277-72-1

  • Application : This compound is a certified reference material used in pharmaceutical release testing and method development for qualitative and quantitative analyses .
  • Method of Application : The compound is used as a standard in analytical procedures .
  • Results : The use of this compound helps ensure the accuracy and reliability of analytical results .

4. Biological Potential of Indole Derivatives

  • Application : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Method of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results : The biological activities of indole derivatives have been extensively studied, revealing their diverse biological activities and potential for new therapeutic possibilities .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 2-(2,5-dichlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOKZARCQCGFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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